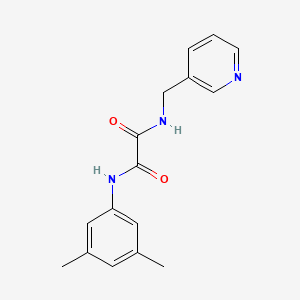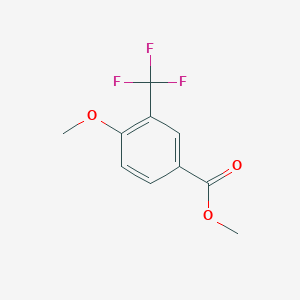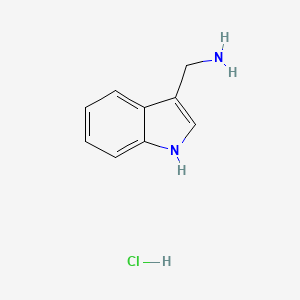
N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is located on the outer mitochondrial membrane. TSPO has been implicated in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in imaging and therapy of various diseases.
作用机制
N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide binds to TSPO on the outer mitochondrial membrane, which regulates the transport of cholesterol and other molecules into the mitochondria. TSPO has been implicated in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide has been shown to modulate TSPO activity and regulate mitochondrial function, leading to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of neuroinflammation and neurodegeneration. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide has been shown to modulate TSPO activity and regulate mitochondrial function, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.
实验室实验的优点和局限性
The advantages of using N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide in lab experiments include its selectivity for TSPO, its ability to cross the blood-brain barrier, and its potential applications in imaging and therapy of various diseases. The limitations of using N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide in lab experiments include its relatively high cost, its potential toxicity, and the need for specialized equipment for PET imaging.
未来方向
For research on N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide include further studies on its mechanism of action, its potential applications in imaging and therapy of various diseases, and its potential use as a biomarker for neuroinflammation and neurodegeneration. Other potential directions include the development of more selective TSPO ligands with improved pharmacokinetic properties and the investigation of the role of TSPO in cancer.
合成方法
N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide can be synthesized using a multi-step process starting from commercially available precursors. The first step involves the synthesis of 3,5-dimethylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-aminomethylpyridine to yield the intermediate product, which is further reacted with ethylenediamine to yield N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide.
科学研究应用
N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide has been extensively studied for its potential applications in imaging and therapy of various diseases, including neuroinflammation, neurodegeneration, and cancer. It has been used as a radiotracer in positron emission tomography (PET) imaging to visualize TSPO expression in vivo. N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide has also been shown to have anti-inflammatory and neuroprotective effects in various animal models of neuroinflammation and neurodegeneration.
属性
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-12(2)8-14(7-11)19-16(21)15(20)18-10-13-4-3-5-17-9-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCHVIRIBXFOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,5-dimethylphenyl)-N-(pyridin-3-ylmethyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2999317.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999324.png)


![N-(benzo[b]thiophen-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999327.png)
![8-(2,3-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2999328.png)



![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/no-structure.png)
![8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2999338.png)
![1-(4-{[4-(4-Chlorophenyl)piperazino]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B2999339.png)